molecular formula C12H20N4O4S B1225018 4-Benzylpiperazine-1-carboxamidine hemisulfate CAS No. 53502-40-2

4-Benzylpiperazine-1-carboxamidine hemisulfate

Cat. No.: B1225018
CAS No.: 53502-40-2
M. Wt: 316.38 g/mol
InChI Key: GLDSOXJDDKBVIZ-UHFFFAOYSA-N
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Description

4-Benzylpiperazine-1-carboxamidine hemisulfate is a chemical compound known for its diverse applications in scientific research. It is characterized by its unique structure, which includes a benzyl group attached to a piperazine ring, further modified with a carboxamidine group. This compound is often used in various fields such as chemistry, biology, and medicine due to its versatile properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzylpiperazine-1-carboxamidine hemisulfate typically involves the reaction of benzylpiperazine with cyanamide under controlled conditions. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, at a temperature range of 50-70°C. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-capacity reactors and automated systems to ensure consistent quality and yield. The final product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions: 4-Benzylpiperazine-1-carboxamidine hemisulfate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Benzylpiperazine-1-carboxamidine hemisulfate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme inhibition and receptor binding assays.

    Medicine: Investigated for its potential therapeutic effects, including its role as an antimicrobial and anticancer agent.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Benzylpiperazine-1-carboxamidine hemisulfate involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The compound’s carboxamidine group is crucial for its binding affinity and specificity. The pathways involved include inhibition of enzyme activity and disruption of cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

4-Benzylpiperazine-1-carboxamidine hemisulfate can be compared with other similar compounds such as:

Biological Activity

4-Benzylpiperazine-1-carboxamidine hemisulfate is a synthetic compound that has garnered attention in various fields of research, particularly in biological and medicinal chemistry. Its unique structure, characterized by a benzyl group attached to a piperazine ring and a carboxamidine moiety, contributes to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12_{12}H16_{16}N4_{4}O2_{2}S, with a molecular weight of approximately 284.35 g/mol. The compound's structure facilitates interactions with various biological targets, making it a valuable subject for pharmacological studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The carboxamidine group plays a crucial role in enhancing binding affinity and specificity towards these targets. The primary mechanisms include:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurotransmitter regulation.
  • Receptor Modulation : It can bind to receptors involved in neurotransmission and cellular signaling pathways, potentially altering physiological responses.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have demonstrated its efficacy against bacteria and fungi, suggesting potential applications in treating infections.

Anticancer Activity

Several studies have investigated the anticancer properties of this compound. It has shown promise in inhibiting the proliferation of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, studies have reported significant reductions in cell viability in breast cancer (MCF-7) and prostate cancer (LNCaP) cell lines when treated with the compound.

Neuroprotective Effects

The compound's ability to inhibit AChE suggests potential neuroprotective effects, making it a candidate for further research in neurodegenerative diseases like Alzheimer's. Its mechanism involves enhancing cholinergic transmission by preventing the breakdown of acetylcholine.

Case Studies

  • Inhibition of Acetylcholinesterase : A study reported that this compound exhibited an IC50_{50} value of 0.22 µM against AChE, highlighting its potential as a therapeutic agent for cognitive disorders .
  • Antimicrobial Efficacy : In vitro assays demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Candida albicans, suggesting its utility in developing new antimicrobial agents.
  • Anticancer Activity : In cellular assays, treatment with this compound resulted in a dose-dependent decrease in viability of MCF-7 cells, with an IC50_{50} value calculated at approximately 15 µM .

Comparative Analysis

CompoundBiological ActivityIC50_{50} ValueTarget
This compoundAChE Inhibition0.22 µMAcetylcholinesterase
Other Piperazine DerivativesVariesVariesVarious Enzymes

Properties

IUPAC Name

4-benzylpiperazine-1-carboximidamide;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4.H2O4S/c13-12(14)16-8-6-15(7-9-16)10-11-4-2-1-3-5-11;1-5(2,3)4/h1-5H,6-10H2,(H3,13,14);(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLDSOXJDDKBVIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=N)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

6.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24805146
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

7773-69-5
Record name 7773-69-5
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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